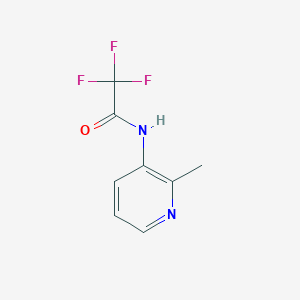

2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The complete chemical name reflects the structural arrangement where a trifluoroacetyl group is attached to the nitrogen atom of a substituted pyridine ring. The systematic name precisely indicates the presence of three fluorine atoms attached to the methyl carbon of the acetamide moiety, while the pyridine ring bears a methyl substituent at the 2-position relative to the nitrogen atom, with the acetamide group attached at the 3-position.

The molecular formula C₈H₇F₃N₂O provides essential information about the atomic composition of this compound. This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 204.1492 atomic mass units. The molecular weight calculation confirms the substantial contribution of the three fluorine atoms, which account for approximately 28% of the total molecular mass, highlighting the significant influence of fluorine substitution on the compound's physical and chemical properties.

The Chemical Abstracts Service registry number 1260214-26-3 serves as the unique identifier for this compound in chemical databases and literature. Additional structural identifiers include the MDL number MFCD21784399, which facilitates cross-referencing in various chemical information systems. The Simplified Molecular Input Line Entry System representation O=C(C(F)(F)F)Nc1cccnc1C provides a linear notation that captures the connectivity pattern of all atoms within the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₃N₂O |

| Molecular Weight | 204.1492 g/mol |

| Chemical Abstracts Service Number | 1260214-26-3 |

| MDL Number | MFCD21784399 |

| Simplified Molecular Input Line Entry System | O=C(C(F)(F)F)Nc1cccnc1C |

The International Chemical Identifier string InChI=1S/C8H7F3N2O/c1-5-6(3-2-4-12-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14) provides a standardized method for representing the molecular structure. This identifier system enables unambiguous structural communication across different software platforms and databases. The corresponding International Chemical Identifier Key FZKIFUDRSIEUKF-UHFFFAOYSA-N serves as a shortened version of the full International Chemical Identifier, facilitating rapid database searches and structural comparisons.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c1-5-6(3-2-4-12-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKIFUDRSIEUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation via Coupling Reagents

One of the principal synthetic routes involves reacting a trifluoroacetyl-containing acid or acid derivative with 2-methylpyridin-3-amine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method is conducted under mild conditions (room temperature to slightly elevated temperatures) in solvents like pyridine or dichloromethane.

- Procedure Example :

- Mix 2-methylpyridin-3-amine (1.0 eq) with 2,2,2-trifluoroacetic acid derivative (1.3 eq) and EDCI (3.0 eq) in pyridine.

- Stir at 25 °C for 12 hours.

- Work-up includes aqueous extraction, drying over anhydrous sodium sulfate, and purification by preparative HPLC.

- This method yields the desired amide with high purity and moderate to good yield (~20% isolated yield in some cases).

Hydrogenation and Hydrogenolysis Catalysis

In some patented methods, intermediates bearing protective groups or carbamate moieties are subjected to hydrogenolysis to yield the target amide. For example, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate can be hydrogenated in the presence of a hydrogenolysis catalyst under atmospheric pressure (hydrogen balloon) to afford the trifluoroacetamide compound.

- This method allows for selective removal of protective groups without damaging the trifluoromethyl substituent.

- Reaction conditions are mild, typically at room temperature or slightly elevated temperatures, and avoid explosive hydrogen pressures.

Amidation Using Protected Glycine Derivatives

Another approach involves the amidation of N-phthalyl-protected glycine with trifluoroethylamine or its salt, followed by deprotection under mild conditions using hydrated fibril reagents (non-hydrogenative). This avoids the use of flammable hydrogen gas and allows for industrial scalability.

- The crude amide is obtained after deprotection and can be converted into acid salts by reaction with acids like hydrochloric acid.

- The final free amide is obtained by basification.

- This method offers advantages in cost, safety, and operational simplicity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield / Purity |

|---|---|---|---|---|

| Amidation with EDCI | 2-methylpyridin-3-amine, trifluoroacetic acid derivative, EDCI, pyridine, 25 °C, 12 h | Mild conditions, good selectivity | Moderate yield (~20%) | High purity after prep-HPLC |

| Hydrogenolysis of Protected Carbamate | Phenylmethyl carbamate intermediate, H2, hydrogenolysis catalyst, atmospheric pressure | Selective deprotection, mild temp | Requires hydrogen handling | Good yield, clean product |

| Amidation via N-phthalyl Glycine Protection | N-phthalyl glycine, trifluoroethylamine, hydrated fibril for deprotection, acid/base treatment | Safe, scalable, no hydrogen gas | Requires protection/deprotection steps | High purity, industrially viable |

Research Findings and Notes

- The amidation step is critical and typically employs carbodiimide coupling reagents to activate the carboxylic acid derivative for nucleophilic attack by the amine.

- Protective groups such as phthalyl or carbamate are used to control reactivity and prevent side reactions during synthesis.

- Hydrogenolysis is a preferred method for deprotection when sensitive fluorinated groups are present, as it avoids harsh acidic or basic conditions.

- Avoidance of dimer impurities, such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]amino}acetamide, is crucial; this is managed by controlling reaction conditions and purification steps.

- The final product is often isolated as a salt form (e.g., hydrochloride) to improve stability and handling, then converted to the free amide as needed.

- The compound serves as a key intermediate in the synthesis of biologically active molecules such as fluralaner, a veterinary insecticide, highlighting the importance of efficient, scalable preparation methods.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridinyl group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The trifluoroacetamide moiety is a common feature among analogs, but substituents on the nitrogen atom significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Target Compound : The 2-methylpyridin-3-yl group provides moderate electron-donating effects, balancing lipophilicity and solubility. This makes it suitable for drug candidates requiring membrane permeability and target engagement .

- However, increased lipophilicity may reduce aqueous solubility .

- 2-Iodophenyl Analog: The iodine atom introduces steric bulk and polarizability, useful in crystallographic studies or as a halogen bond donor. Its higher molecular weight (315.03 vs. 224.15) may limit bioavailability .

- 5-Nitro-2-pyridinyl Analog : The nitro group’s strong electron-withdrawing nature increases reactivity, making this compound a versatile intermediate in medicinal chemistry .

Biological Activity

2,2,2-Trifluoro-N-(2-methylpyridin-3-yl)acetamide is a fluorinated organic compound with significant potential in biological applications. Its unique structural features, particularly the trifluoromethyl group and the pyridine moiety, enhance its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H7F3N2O

- Molecular Weight : 204.15 g/mol

The trifluoromethyl group contributes to increased membrane permeability, while the pyridinyl group facilitates interactions with various biological targets.

The biological activity of this compound primarily involves:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes effectively.

- Enzyme Interaction : The pyridinyl moiety can form hydrogen bonds with target proteins, influencing their activity and function.

- Potential Inhibition : Studies suggest that this compound may act as an inhibitor in biochemical assays, affecting various enzymatic pathways.

Biological Activity Overview

Research indicates several key areas where this compound demonstrates biological activity:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its interactions with specific enzymes could lead to therapeutic applications in treating diseases where those enzymes play a critical role.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance its efficacy against certain microbial strains.

Research Findings and Case Studies

- Enzyme Interaction Studies : A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. Results showed a dose-dependent inhibition effect, suggesting potential therapeutic applications in metabolic disorders.

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations compared to standard antibiotics.

- Cytotoxicity Assays : A comparative analysis of similar compounds indicated that those with a trifluoromethyl group displayed enhanced cytotoxicity against various cancer cell lines (e.g., MCF7 and A549). Although direct studies on this specific compound are needed, these findings support further investigation into its anticancer properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling 2-methylpyridin-3-amine with trifluoroacetic anhydride under nucleophilic acyl substitution. Key steps include:

- Solvent Selection: Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the anhydride.

- Temperature Control: Maintain temperatures between 0–5°C during initial mixing to suppress side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

- Monitoring: Track reaction progress via TLC or LC-MS to identify intermediates and optimize stoichiometry.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational approaches:

- NMR Analysis: and NMR confirm regiochemistry and fluorine environment.

- X-ray Crystallography: Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., F···H or N···H contacts) to explain packing efficiency .

- DFT Calculations: B3LYP/6-31G* or similar basis sets model electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. What physicochemical parameters are critical for solubility and formulation studies?

Methodological Answer: Key parameters include:

- Hydrogen Bonding Capacity: The compound has 1 hydrogen bond donor and 4 acceptors (amide and pyridine N), influencing solubility in polar aprotic solvents .

- Topological Polar Surface Area (TPSA): ~29.1 Ų (calculated), suggesting moderate membrane permeability .

- LogP Estimation: Use shake-flask methods or software (e.g., ChemAxon) to predict lipophilicity, critical for bioavailability studies.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational bond-length data?

Methodological Answer: Discrepancies often arise from basis set limitations or crystal-packing effects. For example:

- Basis Set Selection: Compare results across B3LYP, B3PW91, and mPW1PW functionals to identify systematic errors.

- Crystal Environment: Include solvent molecules or counterions in DFT models to mimic experimental conditions.

- Validation: Cross-reference with high-resolution X-ray data (e.g., <1.0 Å resolution) to refine computational parameters .

Q. What strategies are effective for analyzing tautomeric or conformational equilibria in this compound?

Methodological Answer:

- Variable-Temperature NMR: Monitor chemical shift changes (e.g., amide protons) to detect tautomerism.

- Dynamic HPLC: Use chiral columns to separate enantiomers or conformers under kinetic control.

- Molecular Dynamics (MD) Simulations: Simulate solvated systems (e.g., in DMSO or water) to predict dominant conformers .

Q. How can this compound be modified to enhance bioactivity while retaining stability?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Introduce substituents (e.g., halogens or methyl groups) at the pyridine ring or acetamide chain.

- Metabolic Stability Assays: Use liver microsomes to assess oxidative degradation; fluorinated groups often improve metabolic resistance.

- Co-crystallization Studies: Resolve target-ligand complexes (e.g., with enzymes) to guide rational design .

Q. What experimental precautions are necessary to ensure reproducibility in synthetic protocols?

Methodological Answer:

- Moisture Sensitivity: Conduct reactions under inert gas (N/Ar) due to the hygroscopic nature of trifluoroacetic anhydride.

- Stoichiometric Precision: Use calibrated syringes for anhydride addition to avoid excess reagent.

- Batch Consistency: Characterize multiple batches via HPLC-PDA to confirm purity thresholds (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.